tert-Butyl chroman-3-ylcarbamate
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Overview
Description
tert-Butyl chroman-3-ylcarbamate is an organic compound with the molecular formula C14H19NO3 It is a derivative of chroman, a bicyclic organic compound, and contains a tert-butyl carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl chroman-3-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of chroman-3-ylamine with tert-butyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Chroman-3-ylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate.
Procedure: Chroman-3-ylamine is dissolved in an appropriate solvent (e.g., dichloromethane), and tert-butyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl chroman-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form chromone derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Chroman-3-ylamine.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
tert-Butyl chroman-3-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl chroman-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chroman ring may also interact with biological membranes or receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the chroman ring.
Chroman-3-ylamine: The parent amine from which tert-Butyl chroman-3-ylcarbamate is derived.
tert-Butyl chroman-3-yl ether: A related compound with an ether linkage instead of a carbamate group.
Uniqueness
This compound is unique due to the combination of the chroman ring and the tert-butyl carbamate group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dihydro-2H-chromen-3-yl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-11-8-10-6-4-5-7-12(10)17-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
GGNZVUXIPRGAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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